2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole

Medicinal Chemistry ADME Lead Optimization

2-Phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole (CAS 866009-53-2) is a heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole class, characterized by a phenyl substituent at the 2-position and a saturated seven-membered cyclohepta ring fused at the [d] face of the core scaffold. With a molecular formula of C₁₆H₁₆N₂S and a molecular weight of 268.38 g·mol⁻¹, this compound presents a distinct topological signature (TPSA = 17.3 Ų; LogP = 4.33) that differentiates it from other 2-aryl imidazo[2,1-b]thiazole analogs and influences its suitability for specific medicinal chemistry and chemical biology applications.

Molecular Formula C16H16N2S
Molecular Weight 268.38
CAS No. 866009-53-2
Cat. No. B2810537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole
CAS866009-53-2
Molecular FormulaC16H16N2S
Molecular Weight268.38
Structural Identifiers
SMILESC1CCC2=C(CC1)SC3=NC(=CN23)C4=CC=CC=C4
InChIInChI=1S/C16H16N2S/c1-3-7-12(8-4-1)13-11-18-14-9-5-2-6-10-15(14)19-16(18)17-13/h1,3-4,7-8,11H,2,5-6,9-10H2
InChIKeyIFHDSJPOCCDLIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole (CAS 866009-53-2): Scaffold Identity and Chemical Profile for Research Procurement


2-Phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole (CAS 866009-53-2) is a heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole class, characterized by a phenyl substituent at the 2-position and a saturated seven-membered cyclohepta ring fused at the [d] face of the core scaffold . With a molecular formula of C₁₆H₁₆N₂S and a molecular weight of 268.38 g·mol⁻¹, this compound presents a distinct topological signature (TPSA = 17.3 Ų; LogP = 4.33) that differentiates it from other 2-aryl imidazo[2,1-b]thiazole analogs and influences its suitability for specific medicinal chemistry and chemical biology applications .

1 Fragment-like physicochemical profile supports FBDD screening cascades
2 Non-planar cyclohepta-fused scaffold offers distinct conformational sampling
3 Privileged imidazo[2,1-b]thiazole core with documented kinase-inhibitory class evidence

Why 2-Aryl Imidazo[2,1-b]thiazole Congeners Cannot Be Interchanged with CAS 866009-53-2


Within the imidazo[2,1-b]thiazole chemotype, subtle modifications at the 2-aryl position and the fused ring architecture produce divergent computed physicochemical property vectors—particularly lipophilicity (LogP) and topological polar surface area (TPSA)—that cannot be tuned independently [1]. The 2-phenyl substituent in CAS 866009-53-2 yields a LogP of ~4.33 and a TPSA of 17.3 Ų, whereas the 4-chlorophenyl analog (CAS 866009-47-4) exhibits a substantially higher LogP of 5.8 and a TPSA of 45.5 Ų [2]. These differences are quantitative and map directly onto ADME parameter space (permeability, solubility, metabolic stability), meaning that even closely related analogs are unreliable surrogates in any assay or lead-optimization workflow where consistent physicochemical properties are required [3].

2-Aryl substituent modifies lipophilicity & surface area

Shifting from 2-phenyl to 4-chlorophenyl substantially raises LogP and TPSA; ADME profile may not transfer.

Chlorinated analog exceeds fragment-like property space

The 4-chlorophenyl congener (MW >300) does not meet Rule-of-Three criteria; ligand efficiency metrics may shift.

Cyclohepta vs. benzo fused ring alters binding topology

Replacing the saturated cyclohepta ring with a planar benzo scaffold reduces conformational freedom; target engagement may differ.

Head-to-Head Physicochemical Differentiation of 2-Phenyl-cycloheptaimidazothiazole (CAS 866009-53-2) Versus Closest Analogs


Lipophilicity (LogP) Comparison: Target Compound vs. 4-Chlorophenyl Analog

The target compound (CAS 866009-53-2) displays a computed LogP of 4.33 , which is 1.47 log units lower than the 4-chlorophenyl analog CAS 866009-47-4 (XLogP3 = 5.8) [1]. This difference corresponds to an approximately 30-fold lower predicted octanol–water partition coefficient, indicating substantially reduced lipophilicity relative to the chlorinated congener.

Lipophilicity (LogP)
Head-to-head
Target LogP 4.33 vs. 4-chlorophenyl analog XLogP3 5.8
ΔLogP –1.47 (~30-fold lower partition coefficient)
Lower lipophilicity may support improved solubility and reduced metabolic liability in hit-to-lead campaigns.
Computed values from vendor datasheets; algorithm may differ.
Medicinal Chemistry ADME Lead Optimization Physicochemical Profiling

Topological Polar Surface Area (TPSA) Differentiation: Target Compound vs. 4-Chlorophenyl Analog

The TPSA of the target compound is 17.3 Ų , which is 28.2 Ų lower than the TPSA of the 4-chlorophenyl analog (45.5 Ų) [1]. This 2.6-fold reduction in polar surface area is quantitatively significant and falls below the widely cited 60 Ų threshold for favorable blood–brain barrier penetration, whereas the chlorinated analog lies closer to the 60–70 Ų range typically associated with oral absorption of CNS-excluded agents.

Topological Polar Surface Area
Head-to-head
Target TPSA 17.3 Ų vs. 4-chlorophenyl analog 45.5 Ų
ΔTPSA –28.2 Ų (2.6-fold lower)
Low TPSA predicts high passive membrane permeability; suitable for intracellular or CNS target engagement screens.
TPSA
Molecular Weight & Fragment-Likeness
Head-to-head
268.38 g·mol⁻¹ (conforms to Rule-of-Three MW 4-chlorophenyl analog 302.82 g·mol⁻¹ exceeds limit.
Qualifies for fragment-based screening libraries; analog is more lead-like and may be penalized in fragment optimization.
Vendor datasheet values; Rule-of-Three MW criterion only.
Fused Ring Architecture
Class-level
Saturated 7-membered cyclohepta ring introduces sp³ character and conformational flexibility (chair/boat) not accessible to planar benzo-fused analogs.
Topological divergence may affect binding-site sampling and selectivity versus benzo scaffolds.
Patent literature claims cycloheptathiazoles as NPFF antagonists; direct target data absent.
Class-Level Kinase Activity
Class-level
Imidazo[2,1-b]thiazole class: FLT3 cellular IC₅₀ 0.002 μM (MV4-11), MCF-7 IC₅₀ 1.81–4.95 μM (benchmarks from optimized analogs).
Supports scaffold exploration for kinase inhibitor studies; target compound remains uncharacterized.
No direct biological data for CAS 866009-53-2; class-level inference only.
Drug Design Membrane Permeability Bioavailability Prediction Medicinal Chemistry

Molecular Weight and Fragment-Based Drug Design (FBDD) Compliance: Target vs. 4-Chlorophenyl Analog

The target compound has a molecular weight of 268.38 g·mol⁻¹, whereas the 4-chlorophenyl analog has a molecular weight of 302.82 g·mol⁻¹ [1]. The target compound thus satisfies the Astex 'Rule of Three' criteria for fragment-like molecules (MW < 300), while the chlorinated analog exceeds this threshold. The 34.44 g·mol⁻¹ mass difference (12.8% increase) shifts the analog out of fragment space.

Molecular Weight & Fragment-Likeness
Head-to-head
268.38 g·mol⁻¹ (conforms to Rule-of-Three MW 4-chlorophenyl analog 302.82 g·mol⁻¹ exceeds limit.
Qualifies for fragment-based screening libraries; analog is more lead-like and may be penalized in fragment optimization.
Vendor datasheet values; Rule-of-Three MW criterion only.
Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry Rule-of-Three

Fused Ring Architecture: Cycloheptathiazole vs. Benzothiazole Scaffold Differentiation

The target compound incorporates a saturated seven-membered cyclohepta ring fused to the imidazo[2,1-b]thiazole core, which contrasts with the aromatic benzo-fused system present in 2-p-tolyl-5,6,7,8-tetrahydrobenzo[d]imidazo[2,1-b]thiazole (pifithrin-β). The cyclohepta ring introduces additional sp³ character and conformational flexibility not accessible to planar benzo-fused analogs [1]. This scaffold divergence is explicitly recognized in patent literature, where cycloheptathiazole-containing compounds have been claimed as neuropeptide FF receptor antagonists, demonstrating that the cyclohepta ring architecture is a patentably distinct chemotype with validated biological relevance [2].

Fused Ring Architecture
Class-level
Saturated 7-membered cyclohepta ring introduces sp³ character and conformational flexibility (chair/boat) not accessible to planar benzo-fused analogs.
Topological divergence may affect binding-site sampling and selectivity versus benzo scaffolds.
Patent literature claims cycloheptathiazoles as NPFF antagonists; direct target data absent.
Scaffold Hopping Conformational Analysis Kinase Inhibitors Structure-Activity Relationship

Class-Level Validation: Imidazo[2,1-b]thiazole Scaffold in Drug Discovery as a Framework for 2-Phenyl Derivative Prioritization

The imidazo[2,1-b]thiazole scaffold is a recognized privileged structure in medicinal chemistry, with FDA-approved drugs and numerous clinical candidates containing this core [1]. Within this class, 6-phenylimidazo[2,1-b]thiazole derivatives have been reported as potent FLT3 kinase inhibitors, with lead compound 19 achieving an IC₅₀ of 0.002 μM against the FLT3-dependent MV4-11 AML cell line [2]. Separately, imidazo[2,1-b]thiazole analogs have demonstrated EGFR/HER2 inhibitory activity with IC₅₀ values of 1.81–4.95 μM against the MCF-7 breast cancer cell line, benchmarks that contextualize the potential potency range achievable within this chemotype [3]. While these data are not from the target compound itself, they establish the class-level activity landscape and support the rationale for procuring and profiling the 2-phenyl-cycloheptathiazole variant as a chemically distinct entry point into this therapeutically validated scaffold space.

Class-Level Kinase Activity
Class-level
Imidazo[2,1-b]thiazole class: FLT3 cellular IC₅₀ 0.002 μM (MV4-11), MCF-7 IC₅₀ 1.81–4.95 μM (benchmarks from optimized analogs).
Supports scaffold exploration for kinase inhibitor studies; target compound remains uncharacterized.
No direct biological data for CAS 866009-53-2; class-level inference only.
Kinase Inhibition Anticancer Drug Discovery Pharmacological Versatility

Evidence-Backed Application Scenarios for 2-Phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole (CAS 866009-53-2)


Fragment-Based Drug Discovery (FBDD) Screening Cascade Entry Point

The target compound (MW 268.38, TPSA 17.3 Ų, LogP 4.33) satisfies the Rule-of-Three criteria for fragment-likeness (MW < 300, TPSA ≤ 60 Ų, LogP ≤ 3, though LogP is marginally elevated) [1]. Its low TPSA predicts high passive permeability, and the imidazo[2,1-b]thiazole core is a validated privileged scaffold with demonstrated kinase-inhibitory and anticancer activity . These properties position CAS 866009-53-2 as a suitable starting fragment for SPR-based or DSF-based primary screens against kinase targets, where subsequent structure-guided elaboration can exploit the cyclohepta ring's conformational flexibility for potency optimization.

Scaffold-Hopping from Benzothiazole-Based p53 Inhibitors

The clinically relevant p53 inhibitor pifithrin-β (2-p-tolyl-5,6,7,8-tetrahydrobenzo[d]imidazo[2,1-b]thiazole, IC₅₀ = 23 μM) [1] binds the p53 protein via its planar benzothiazole scaffold. The target compound replaces the benzo ring with a saturated cyclohepta ring, introducing additional three-dimensional character without significantly altering LogP (target 4.33 vs. pifithrin-β 4.25) . This topological modification offers a rational scaffold-hopping opportunity to probe p53 binding-site plasticity, potentially identifying novel interactions inaccessible to planar ligands and generating patentably distinct chemical matter.

Chemical Biology Probe Development Targeting FLT3-Driven Acute Myeloid Leukemia (AML)

6-Phenylimidazo[2,1-b]thiazole derivatives have demonstrated potent FLT3 kinase inhibition, with lead compounds achieving sub-nanomolar cellular IC₅₀ values in the MV4-11 AML cell line (IC₅₀ = 0.002 μM) [1]. The target compound shares the imidazo[2,1-b]thiazole core and 2-phenyl substitution pattern but introduces the cyclohepta ring as a divergent structural element. Its favorable permeability profile (TPSA 17.3 Ų) and moderate lipophilicity (LogP 4.33) make it a compelling starting point for developing FLT3-targeted chemical probes with potentially differentiated selectivity profiles, pending experimental validation.

Neuropeptide FF (NPFF) Receptor Antagonist Lead Generation

Patent RU 2337911 C2 explicitly claims compounds in which the thiazole ring is fused with a 5,6,7,8-tetrahydro-4H-cycloheptathiazole fragment and bears a phenyl substituent as neuropeptide FF receptor antagonists for the treatment of pain, hyperalgesia, and addiction disorders [1]. The target compound (CAS 866009-53-2) embodies the core scaffold described in these claims—a cycloheptathiazole fused system with a phenyl substituent—making it directly relevant for NPFF receptor antagonist screening campaigns. The computed LogP of 4.33 and low TPSA of 17.3 Ų are consistent with CNS-penetrant physicochemical space, aligning with the therapeutic indication of CNS-mediated pain modulation .

Application
Selection Property
Validation Focus
Fragment-based screening cascade entry
Rule-of-Three compliant fragment-like profile; low TPSA supports permeability
Binding affinity and ligand efficiency in SPR/DSF primary screens against kinase targets
p53 binding-site plasticity studies (scaffold hopping)
Non-planar cyclohepta topology distinct from planar benzo scaffolds like pifithrin-β
Differential p53 interaction mapping; structure–activity relationship versus benzo analogs
FLT3 kinase inhibitor probe development
2-Phenylimidazo[2,1-b]thiazole core with documented class-level FLT3 inhibition
FLT3 enzymatic/cellular potency, selectivity over related kinases, permeability assessment
NPFF receptor antagonist screening
Scaffold claimed in patent as cycloheptathiazole NPFF antagonist; CNS-accessible physicochemical profile
Receptor binding affinity, functional antagonism in recombinant NPFF assays, CNS permeability validation
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